tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate
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Description
The compound is a complex organic molecule. It seems to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tetrahydro-2H-pyran ring, which is a six-membered ring containing one oxygen atom . The molecule also contains a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The exact structure would depend on the specific arrangement and connectivity of these rings .Mechanism of Action
Target of Action
Similar compounds have been identified as inhibitors of alk5 . ALK5, also known as TGF-beta receptor type-1, plays a crucial role in the TGF-beta signaling pathway, which is involved in various cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
Based on its structural similarity to other alk5 inhibitors, it can be hypothesized that it binds to the alk5 receptor, inhibiting its autophosphorylation . This inhibition could disrupt the TGF-beta signaling pathway, leading to alterations in the cellular processes controlled by this pathway.
Biochemical Pathways
The compound likely affects the TGF-beta signaling pathway due to its potential inhibitory action on the ALK5 receptor . The TGF-beta signaling pathway plays a vital role in various cellular processes. Disruption of this pathway could lead to changes in cell growth, differentiation, and apoptosis, among other effects.
Pharmacokinetics
Similar compounds have shown good permeability in mdck cells overexpressing mdr1, which suggests potential for oral bioavailability .
Result of Action
Given its potential role as an alk5 inhibitor, it could potentially disrupt the tgf-beta signaling pathway, leading to alterations in various cellular processes such as cell growth, differentiation, and apoptosis .
Future Directions
Properties
IUPAC Name |
oxan-4-yl 3-pyridin-4-yloxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-15(21-13-4-9-19-10-5-13)17-8-3-14(11-17)20-12-1-6-16-7-2-12/h1-2,6-7,13-14H,3-5,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMWJFWQXBRKDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)OC3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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